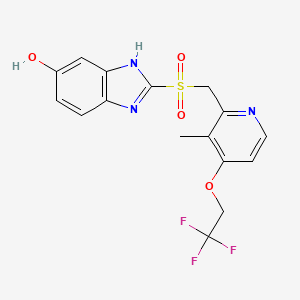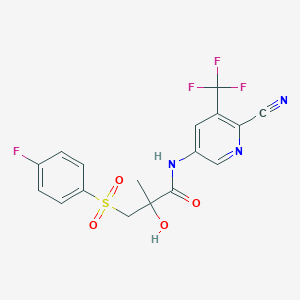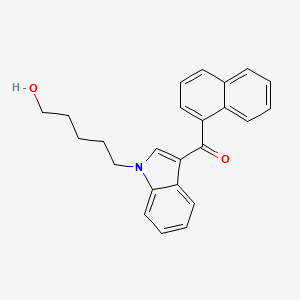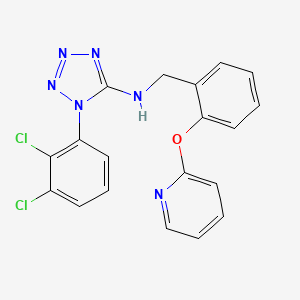
A 839977
Übersicht
Beschreibung
A 839977 ist eine synthetische organische Verbindung, die für ihre selektive antagonistische Aktivität gegenüber dem P2X7-Rezeptor bekannt ist. Dieser Rezeptor ist ein Typ von purinergen Rezeptoren, der eine entscheidende Rolle bei verschiedenen physiologischen und pathologischen Prozessen spielt, darunter Entzündungen und Schmerzen. This compound wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von entzündungsbedingten und neuropathischen Schmerzen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, 1-(2,3-Dichlorphenyl)-N-[2-(Pyridin-2-yloxy)benzyl]-1H-Tetrazol-5-amin. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:
Bildung des Tetrazolrings: Dies wird durch Umsetzen von 2,3-Dichlorbenzylamin mit Natriumazid und Triethylorthoformiat erreicht.
Kupplungsreaktion: Das resultierende Tetrazol-Zwischenprodukt wird dann unter basischen Bedingungen mit 2-(Pyridin-2-yloxy)benzylchlorid gekoppelt, um das Endprodukt zu bilden
Wissenschaftliche Forschungsanwendungen
A 839977 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um den P2X7-Rezeptor und seine Rolle bei verschiedenen chemischen Prozessen zu untersuchen.
Biologie: this compound wird in biologischen Studien eingesetzt, um die Funktion des P2X7-Rezeptors bei der zellulären Signalübertragung und seine Beteiligung an Entzündungsreaktionen zu untersuchen.
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von entzündungsbedingten und neuropathischen Schmerzen. .
Industrie: Obwohl this compound hauptsächlich in der Forschung verwendet wird, kann seine Rolle beim Verständnis des P2X7-Rezeptors zur Entwicklung neuer Medikamente beitragen, die auf diesen Rezeptor abzielen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv den P2X7-Rezeptor blockiert. Dieser Rezeptor ist ein liganden-gesteuerter Ionenkanal, der bei Aktivierung durch extrazelluläres Adenosintriphosphat (ATP) den Einstrom von Calciumionen in die Zelle ermöglicht. Durch Hemmung dieses Rezeptors verhindert this compound den Calcium-Einstrom und reduziert so die nachgeschalteten Signalwege, die an Entzündungen und Schmerzen beteiligt sind. Die antagonistische Aktivität der Verbindung wird durch ihre Bindung an den Rezeptor vermittelt, die die ATP-Bindungsstelle blockiert und die Aktivierung des Rezeptors verhindert .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A 839977, also known as 1-(2,3-Dichlorophenyl)-N-[[2-(2-pyridinyloxy)phenyl]methyl]-1H-tetrazol-5-amine, is a selective antagonist of the P2X7 receptor . The P2X7 receptor is a potent non-selective ATP-gated ion channel that regulates tumor proliferation, chronic pain, and the formation of inflammatory lesions in the central nervous system .
Mode of Action
This compound blocks the BzATP-evoked calcium influx at recombinant human, rat, and mouse P2X7 receptors . The IC50 values are 20 nM, 42 nM, and 150 nM respectively . This means that this compound effectively inhibits the activation of the P2X7 receptor, thereby preventing the downstream effects triggered by this receptor.
Biochemical Pathways
The P2X7 receptor plays a crucial role in the release of the pro-inflammatory cytokine IL-1β . This compound inhibits agonist-evoked YO-PRO uptake and IL-1β release from differentiated human THP-1 cells . This indicates that this compound can interfere with the inflammatory response mediated by the P2X7 receptor.
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies
Result of Action
This compound has been shown to reduce inflammatory and neuropathic pain in animal models . The antihyperalgesic effects of P2X7 receptor blockade are mediated by blocking the release of IL-1β . This suggests that this compound could potentially be used as a therapeutic agent for conditions associated with inflammation and neuropathic pain.
Vorbereitungsmethoden
The synthesis of A 839977 involves several steps, starting with the preparation of the core structure, 1-(2,3-dichlorophenyl)-N-[2-(pyridin-2-yloxy)benzyl]-1H-tetrazol-5-amine. The synthetic route typically includes the following steps:
Formation of the tetrazole ring: This is achieved by reacting 2,3-dichlorobenzylamine with sodium azide and triethyl orthoformate.
Coupling reaction: The resulting tetrazole intermediate is then coupled with 2-(pyridin-2-yloxy)benzyl chloride under basic conditions to form the final product
Analyse Chemischer Reaktionen
A 839977 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen, um verschiedene Analoga zu bilden
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
A 839977 ist einzigartig in seiner hohen Selektivität und Potenz als P2X7-Rezeptor-Antagonist. Ähnliche Verbindungen umfassen:
JNJ-42253432: Ein weiterer P2X7-Rezeptor-Antagonist mit zentraler Nervensystem-Penetrationsfähigkeit.
GW791343 trihydrochloride: Ein nicht-kompetitiver allosterischer Modulator des P2X7-Rezeptors.
Minodronsäure: Ein P2X2/3-Rezeptor-Antagonist mit Antikrebsaktivität
Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine spezifische Zielsetzung des P2X7-Rezeptors und seine Wirksamkeit bei der Reduzierung von Entzündungen und neuropathischen Schmerzen in Tiermodellen aus .
Eigenschaften
IUPAC Name |
1-(2,3-dichlorophenyl)-N-[(2-pyridin-2-yloxyphenyl)methyl]tetrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c20-14-7-5-8-15(18(14)21)27-19(24-25-26-27)23-12-13-6-1-2-9-16(13)28-17-10-3-4-11-22-17/h1-11H,12H2,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNBKZQJFRFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN=NN2C3=C(C(=CC=C3)Cl)Cl)OC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A839977: Unraveling the Potential of a Selective P2X7 Receptor Antagonist
Q1: What is the mechanism of action of A839977 (1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine)?
A: A839977 acts as a selective antagonist of the P2X7 receptor (P2X7R). [, , , , , , ] It binds to the receptor, preventing its activation by extracellular adenosine triphosphate (ATP). [, , , , , , ] This, in turn, inhibits the downstream signaling cascade initiated by P2X7R activation, which includes the influx of calcium ions (Ca2+), the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6), and the formation of a large pore permeable to larger molecules. [, , , , , , ]
Q2: How does A839977 impact the inflammatory response in neural tissues like the retina?
A: Research suggests that A839977 can mitigate the inflammatory response in the retina, particularly following mechanical strain such as elevated intraocular pressure (IOP). [, , ] By blocking P2X7R, A839977 inhibits the IOP-induced upregulation and release of IL-6 from retinal ganglion cells and optic nerve head astrocytes. [] Additionally, A839977 appears to prevent the pressure-dependent morphological changes in microglia, including process retraction and cell body enlargement, which are associated with their activation and subsequent inflammatory responses. []
Q3: Does A839977 affect the priming of the NLRP3 inflammasome?
A: Studies show that A839977 can inhibit the priming of the NLRP3 inflammasome, a critical component of the innate immune response. [, ] In vitro, A839977 blocked the swelling-induced upregulation of IL-1β mRNA in optic nerve head astrocytes, suggesting a role in preventing the early stages of NLRP3 inflammasome activation. [] Similarly, in vivo studies demonstrated that A839977 blocked the pressure-dependent rise in IL-1β mRNA in the retina. [] This suggests that A839977 may exert its anti-inflammatory effects by interfering with the P2X7R-mediated priming of the NLRP3 inflammasome.
Q4: What is the role of P2X7R in mediating the effects of mechanical strain on cytokine release?
A: Mechanical strain, such as that induced by stretch or swelling, can trigger the release of ATP from cells like astrocytes. [, , ] This ATP can then activate P2X7R on neighboring cells, including neurons and astrocytes, leading to the upregulation and release of cytokines like IL-6. [] A839977, by blocking P2X7R, disrupts this signaling pathway and prevents the mechanosensitive release of IL-6. []
Q5: Does A839977 affect P2X7R-mediated dye uptake in immune cells?
A: While A839977 effectively blocks P2X7R activation in various cell types, research indicates that it does not prevent the P2X7R-mediated uptake of large molecules like YO-PRO1 in mast cells. [] This suggests that A839977 may not completely block all downstream effects of P2X7R activation, particularly those related to pore formation. []
Q6: Does A839977 influence the expression of other ATP-metabolizing enzymes?
A: Interestingly, while A839977 primarily targets P2X7R, research suggests potential indirect effects on the expression of other ATP-metabolizing enzymes. [] In a rat model of CKD-associated arterial calcification, A839977 administration did not alter the observed increase in ENPP-1 mRNA expression in calcified arteries. [] This suggests a complex interplay between P2X7R signaling and the regulation of ATP-metabolizing enzymes in the context of calcification.
Q7: Are there other P2X7R antagonists that have been studied in similar contexts?
A: Yes, besides A839977, other P2X7R antagonists like Brilliant Blue G (BBG) have been utilized in research exploring the role of P2X7R in various pathologies. [, , ] Like A839977, BBG has demonstrated efficacy in inhibiting P2X7R-mediated effects, such as the pressure-dependent rise in IL-6 expression in the retina. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


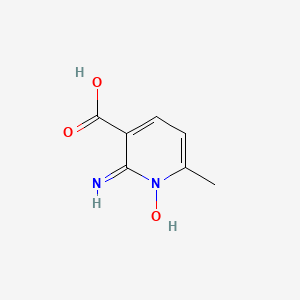

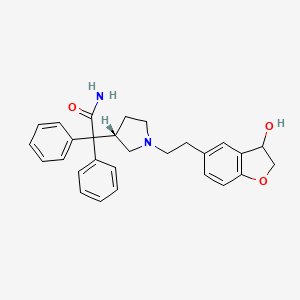

![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)






